molecular formula C18H19N3O2 B2481177 Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 832742-47-9

Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2481177
CAS No.: 832742-47-9
M. Wt: 309.369
InChI Key: KLKZCVPQXRBXGH-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is an organic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps. One common method includes the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, is a common approach .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O2C_{17}H_{17}N_{3}O_{2}, with a molecular weight of 295.34 g/mol. The structure includes a pyrazolo ring fused to a pyridine core, with various substituents that influence its biological properties.

Research indicates that this compound interacts with specific molecular targets, particularly protein kinases. These interactions can modulate various signaling pathways associated with inflammation and cancer progression. The compound has shown promise as an inhibitor of key enzymes involved in these processes, leading to potential anti-inflammatory and anticancer effects .

Biological Activities

1. Anticancer Properties
Studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer activity by inhibiting cyclin-dependent kinases (CDKs) and other proteins involved in tumor growth . this compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines.

2. Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This activity suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity
Research has indicated that related pyrazolo compounds may possess antimicrobial properties, suggesting potential applications in combating bacterial infections .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

StudyFindings
Rao et al. (2023)Reported promising antituberculotic activity against Mycobacterium tuberculosis using related pyrazolo compounds .
Huang et al. (2007)Identified anticancer properties linked to inhibition of CDKs .
Gökhan-Kelekçi et al. (2007)Demonstrated inhibition of TNF-α production by pyrazolo derivatives .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies help elucidate the compound's mechanism of action and guide further modifications to enhance its efficacy .

Properties

IUPAC Name

methyl 1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-5-21-17-16(12(3)20-21)14(18(22)23-4)10-15(19-17)13-8-6-11(2)7-9-13/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKZCVPQXRBXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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